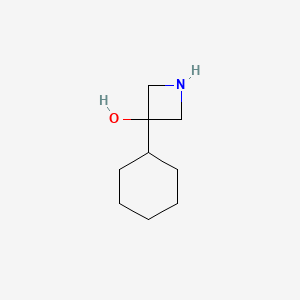

3-Cyclohexylazetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-cyclohexylazetidin-3-ol |

InChI |

InChI=1S/C9H17NO/c11-9(6-10-7-9)8-4-2-1-3-5-8/h8,10-11H,1-7H2 |

InChI Key |

LLZGUTCORPMHQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(CNC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexylazetidin 3 Ol and Analogous Azetidinols

Cyclization Reactions in Azetidinol (B8437883) Formation

Intramolecular ring-forming reactions are the most common and effective methods for synthesizing the azetidine (B1206935) nucleus. These strategies involve a precursor molecule containing both the nitrogen nucleophile and a carbon atom with a suitable leaving group, or an electrophilic center, positioned to favor the 4-exo-tet cyclization pathway.

Intramolecular aminolysis involves the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule to form the heterocyclic ring. This approach encompasses several variations depending on the nature of the electrophile.

A well-established method for the formation of azetidine rings is the intramolecular cyclization of γ-haloamines. In this approach, a 3-halopropylamine derivative undergoes an intramolecular SN2 reaction, where the amine nitrogen displaces the halide to form the cyclic product. The starting haloamine is typically generated from a corresponding γ-amino alcohol. For instance, treatment of a γ-amino alcohol with a chlorinating agent like thionyl chloride can yield the necessary N-alkyl-3-chloroamine precursor. Subsequent treatment with a base promotes the cyclization. The electron-withdrawing nature of certain substituents on the nitrogen may necessitate the use of a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS), to facilitate the ring closure.

| Precursor Type | Reagents | Key Transformation | Product |

| γ-Amino alcohol | 1. Thionyl Chloride 2. Base (e.g., LiHMDS) | Conversion of alcohol to chloride, followed by intramolecular SN2 cyclization. | Azetidine |

Table 1: General Scheme for Azetidine Synthesis via Cyclization of α,ω-Haloamines.

Direct cyclization of γ-amino alcohols offers an alternative route that avoids the isolation of the intermediate haloamine. In this method, the hydroxyl group is first converted into a better leaving group in situ. This can be achieved using reagents such as tosyl chloride or mesyl chloride. The resulting sulfonate ester is then displaced by the intramolecular amine nucleophile under basic conditions to yield the azetidine ring. This base-induced azetidine ring closure is a key step in the synthesis of various structurally constrained azetidine-containing molecules. mdpi.com

| Precursor | Reagents | Leaving Group | Product |

| γ-Amino alcohol | 1. TsCl or MsCl, Base 2. Base | Tosylate or Mesylate | Azetidine |

Table 2: Base-Promoted Cyclization of γ-Amino Alcohols.

A modern and efficient method for constructing azetidinol rings involves the intramolecular aminolysis of epoxy amines. Lanthanide (III) triflates, particularly Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃), have emerged as effective Lewis acid catalysts for this transformation. colab.wsgoogle.com This method offers a high degree of regioselectivity. The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of azetidin-3-ols in high yields. colab.wsnih.gov This reaction is notable for its tolerance of various acid-sensitive and Lewis basic functional groups. colab.wsnih.gov The reaction typically proceeds by adding a catalytic amount of La(OTf)₃ to a solution of the epoxy amine in a solvent like 1,2-dichloroethane ((CH₂Cl)₂) and heating under reflux. colab.wsnih.gov

The key to the regioselectivity lies in the coordination of the Lewis acidic lanthanum catalyst. Computational studies suggest that the difference in regioselectivity observed between cis- and trans-epoxy amine isomers is likely due to the nature of the coordination between the lanthanum (III) ion and the substrate or product. colab.ws While cis-isomers preferentially yield azetidines, the corresponding trans-isomers tend to undergo an anti-Baldwin 5-endo-tet cyclization to give 3-hydroxypyrrolidines. colab.ws

| Substrate | Catalyst | Solvent | Outcome | Yield |

| cis-3,4-Epoxy amine | La(OTf)₃ (5 mol%) | (CH₂Cl)₂ | Azetidin-3-ol (B1332694) | High |

| trans-3,4-Epoxy amine | La(OTf)₃ | CH₂Cl₂ | 3-Hydroxypyrrolidine | High |

Table 3: Regioselectivity in La(OTf)₃-Catalyzed Aminolysis of Epoxy Amines. colab.ws

Another major strategy involves the activation of a hydroxyl group in a precursor molecule to facilitate ring closure. The Mitsunobu reaction is a prime example of this type of transformation.

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a variety of other functional groups, including the formation of C-N bonds. nih.govorganic-chemistry.org This reaction can be applied in an intramolecular fashion to synthesize azetidines from γ-amino alcohols. The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). nih.govorganic-chemistry.org

The mechanism involves the formation of a phosphonium intermediate, which activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.org The nitrogen atom of the amino group then acts as the intramolecular nucleophile, attacking the activated carbon center and displacing the triphenylphosphine oxide in an SN2 reaction to form the azetidine ring. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a crucial consideration in the synthesis of chiral azetidinols. organic-chemistry.org This methodology has been successfully employed in the synthesis of complex molecules, including azetidine iminosugars.

| Precursor | Reagents | Key Intermediate | Product Feature |

| γ-Amino alcohol | PPh₃, DEAD or DIAD | Oxyphosphonium salt | Inversion of stereochemistry |

Table 4: Intramolecular Cyclization of γ-Amino Alcohols via Mitsunobu Reaction.

Ring-Closing Reactions of Precursors

Electroreductive Intramolecular Cross-Coupling

Electroreductive intramolecular cross-coupling represents a powerful and sustainable approach for the formation of cyclic compounds. This method utilizes an electric current to generate reactive radical intermediates from acyclic precursors, which then undergo cyclization. While specific examples detailing the synthesis of 3-cyclohexylazetidin-3-ol via this method are not prevalent in the literature, the general principles can be applied to a hypothetical precursor.

The strategy would likely involve a precursor molecule containing both a ketone or an imine functional group and a leaving group (e.g., a halogen) at a position that would favor a 4-exo-tet cyclization. For instance, a β-halo aminoketone could be a suitable starting material. The mechanism would proceed via a single-electron transfer (SET) to the carbonyl or iminyl group, generating a ketyl or aminyl radical anion. This radical anion could then undergo an intramolecular nucleophilic substitution with the halide, leading to the formation of the azetidine ring.

A plausible reaction pathway is outlined below:

Generation of the Radical Anion: An initial single-electron transfer from the cathode to the carbonyl group of a precursor like 1-(cyclohexyl)-2-((2-chloroethyl)amino)ethan-1-one would form a ketyl radical anion.

Intramolecular Cyclization: The negatively charged oxygen of the ketyl radical would then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction.

Ring Closure: This nucleophilic attack would displace the chloride ion and form the four-membered azetidine ring, yielding the desired this compound.

While direct experimental data for the synthesis of this compound using this method is limited, the electroreductive coupling of other substrates to form cyclic structures is well-documented.

Transformations from Pre-existing Heterocycles

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established method for the synthesis of the corresponding azetidines. nih.gov To synthesize this compound, a suitable precursor would be a 3-cyclohexyl-3-hydroxyazetidin-2-one. The synthesis of such 3-hydroxy-β-lactams can be achieved through methods like the Staudinger cycloaddition of a ketene with an imine. nih.gov

Once the 3-hydroxy-β-lactam precursor is obtained, the carbonyl group at the 2-position can be reduced using various hydride reagents. The choice of reducing agent is crucial to avoid undesired side reactions, such as the cleavage of the β-lactam ring. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can sometimes lead to ring opening, especially in N-substituted β-lactams, other reagents have been shown to be effective for the selective reduction of the carbonyl group. rsc.orgresearchgate.net Reagents such as monochloroalane (AlH2Cl) and dichloroalane (AlHCl2) are known to be particularly efficient for the chemoselective reduction of β-lactams to azetidines. nih.gov

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, 0 °C to reflux | Can cause ring cleavage, particularly with N-aryl or N-sulfonyl substituted β-lactams. rsc.orgresearchgate.net |

| Diborane (B2H6) | THF, 0 °C to room temperature | May lead to the formation of 1,3-amino alcohols through ring opening. nih.gov |

| Monochloroalane (AlH2Cl) or Dichloroalane (AlHCl2) | Anhydrous ether or THF, low temperatures | Highly selective for the reduction of the carbonyl group, providing a straightforward route to enantiopure azetidines. nih.gov |

Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines offers a powerful and stereospecific route to substituted azetidines. researchgate.net This transformation is often mediated by transition metal catalysts, such as rhodium complexes, which react with a diazo compound to generate a metal carbene. nih.gov

The general mechanism involves the following steps:

Carbene Formation: A rhodium catalyst, such as dirhodium tetraacetate (Rh2(OAc)4), reacts with a diazo compound (e.g., ethyl diazoacetate) to form a rhodium-bound carbene.

Ylide Formation: The nucleophilic nitrogen of the aziridine attacks the electrophilic carbene, leading to the formation of an aziridinium (B1262131) ylide intermediate.

nih.govacs.org-Stevens Rearrangement: The aziridinium ylide then undergoes a nih.govacs.org-Stevens rearrangement, where one of the carbon atoms of the aziridine ring migrates to the adjacent carbon of the former carbene, resulting in the expansion of the three-membered ring to a four-membered azetidine ring.

To synthesize a this compound derivative using this method, one could envision starting with a 2-cyclohexyl-2-(hydroxymethyl)aziridine. The reaction with a suitable diazo compound in the presence of a rhodium catalyst would be expected to yield the corresponding this compound. The stereochemistry of the starting aziridine is often retained in the product, making this a stereospecific transformation. researchgate.net

Ring Opening of Epoxides

The intramolecular ring opening of epoxides by a tethered amine nucleophile is a highly effective strategy for the synthesis of hydroxyl-substituted nitrogen heterocycles, including 3-hydroxyazetidines. nih.gov This process, which constitutes a 4-exo-tet cyclization, can be promoted by Lewis acids.

Recent studies have demonstrated that lanthanoid (III) trifluoromethanesulfonates, such as lanthanum triflate (La(OTf)3), are excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govnih.gov The reaction proceeds with high regioselectivity, with the amine nucleophile attacking the C3 position of the epoxide. This method is tolerant of a wide range of functional groups. nih.gov

For the synthesis of this compound, a suitable precursor would be a cis-1-((alkylamino)methyl)-1-cyclohexyloxirane. Upon treatment with a catalytic amount of La(OTf)3, the intramolecular aminolysis would lead to the formation of the desired this compound.

| Epoxy Amine Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| cis-N-Benzyl-3,4-epoxy-amine derivatives | La(OTf)3 (5 mol%) | DCE (reflux) | Up to 95% |

| cis-N-Tosyl-3,4-epoxy-amine derivatives | La(OTf)3 (5 mol%) | DCE (reflux) | High |

| cis-3,4-Epoxy aniline derivatives | La(OTf)3 (5 mol%) | DCE (reflux) | Moderate to high |

Catalytic and Organocatalytic Approaches

Palladium-Catalyzed C(sp3)–H Amination for Azetidine Synthesis

Palladium-catalyzed intramolecular C(sp3)–H amination has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines. nih.govacs.orgorganic-chemistry.org This methodology allows for the direct conversion of C-H bonds into C-N bonds, offering a highly efficient and atom-economical approach to ring formation. A key feature of this reaction is the use of a directing group, such as picolinamide (PA), which positions the palladium catalyst in proximity to the desired C-H bond. organic-chemistry.orgnih.gov

The catalytic cycle is generally believed to proceed through the following key steps:

C-H Activation: The picolinamide-protected amine substrate coordinates to a Pd(II) catalyst, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate.

Oxidation: The Pd(II) center is oxidized to Pd(IV) by an external oxidant, such as PhI(OAc)2.

Reductive Elimination: The Pd(IV) intermediate undergoes C-N reductive elimination to form the azetidine ring and regenerate the Pd(II) catalyst.

This method has been successfully applied to the synthesis of a variety of azetidines through the amination of γ-C(sp3)-H bonds. organic-chemistry.orgacs.org To apply this strategy to the synthesis of a precursor for this compound, one could start with a substrate containing a picolinamide-protected amine and a cyclohexyl group positioned to allow for γ-C-H activation leading to the formation of the azetidine ring. Subsequent functionalization at the 3-position would be required to introduce the hydroxyl group.

| Catalyst System | Oxidant | Directing Group | Key Transformation |

|---|---|---|---|

| Pd(OAc)2 | PhI(OAc)2 | Picolinamide (PA) | Intramolecular γ-C(sp3)-H Amination |

Ti(IV)-Mediated Kulinkovich-Type Coupling

A notable development in the synthesis of azetidine rings is the adaptation of the Kulinkovich reaction, a method traditionally used for the preparation of cyclopropanols from esters and Grignard reagents with a titanium(IV) catalyst. masterorganicchemistry.com A modified, Kulinkovich-type mechanism has been successfully employed for the synthesis of spirocyclic NH-azetidines from oxime ethers. nih.govnih.gov

This transformation is proposed to proceed through a titanacyclopropane intermediate, which is generated in situ. This intermediate acts as a 1,2-aliphatic dianion equivalent. It then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered nitrogen-containing ring. nih.govrsc.org This reaction provides a novel route to structurally diverse NH-azetidines in a single step and moderate yields. nih.gov The reaction can be initiated with either an alkyl Grignard reagent or through a terminal olefin ligand exchange. nih.gov

Table 1: Key Features of Ti(IV)-Mediated Kulinkovich-Type Azetidine Synthesis

| Feature | Description |

|---|---|

| Reactants | Oxime ethers, Alkyl Grignard reagents or terminal olefins |

| Reagent | Titanium(IV) isopropoxide (Ti(Oi-Pr)4) |

| Key Intermediate | Titanacyclopropane |

| Mechanism | Kulinkovich-type insertion of a 1,2-dianion equivalent |

| Products | Spirocyclic NH-azetidines |

This methodology represents a significant advancement, as it allows for the construction of complex azetidine structures, including those with quaternary α-carbons, which are challenging to synthesize via traditional methods. rsc.org

Organocatalytic Asymmetric Cycloadditions

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide array of chiral molecules. This approach utilizes small organic molecules as catalysts, avoiding the use of metals. rsc.org In the context of forming azetidine rings, organocatalytic asymmetric cycloadditions are of significant interest, although direct synthesis of 3-hydroxyazetidines via this method is an area of ongoing research.

The principles of organocatalytic asymmetric cycloadditions have been extensively demonstrated in the synthesis of other heterocyclic systems, such as pyrrolidines and chromans, through [3+2] and [2+4] cycloadditions, respectively. nih.govdntb.gov.ua These reactions often employ bifunctional catalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, to control the stereochemical outcome of the reaction with high enantioselectivity. nih.govdntb.gov.ua

For the synthesis of azetidine precursors, organocatalysis can be applied to reactions such as the asymmetric [3+2] cycloaddition to form spirooxindoles containing a pyrrolidine ring, which demonstrates the potential for creating complex heterocyclic systems with high stereocontrol. nih.gov The extension of these methodologies to the direct and asymmetric synthesis of azetidin-3-ols is a promising avenue for future research.

Photochemical Synthesis Routes

The Aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct and efficient methods for the synthesis of functionalized azetidines. youtube.comrsc.org This reaction has been a subject of considerable research to overcome inherent challenges and improve its applicability. youtube.com

The reaction is initiated by the photoexcitation of the imine or alkene, leading to the formation of an excited state that undergoes cycloaddition with the ground state partner. Recent advancements have focused on visible-light-mediated versions of this reaction, which offer milder reaction conditions and broader substrate scope. For instance, the use of an iridium photocatalyst can facilitate the reaction between 2-isoxazoline-3-carboxylates (as oxime precursors) and various alkenes. rsc.org

One of the challenges in intermolecular Aza-Paterno-Büchi reactions is the short lifetime of the excited state of the imine. libretexts.org However, the use of specific substrates, such as cyclic oximes, has been shown to result in successful intermolecular cycloadditions under visible light irradiation. libretexts.org This photochemical approach is a powerful tool for the construction of the strained four-membered azetidine ring system. youtube.com

Specific Synthesis of this compound

The synthesis of 3-hydroxyazetidines can be achieved through the reaction of a primary amine with an epichlorohydrin derivative, such as 2-(chloromethyl)oxirane. In the case of this compound, cyclohexylamine serves as the primary amine nucleophile.

The reaction mechanism involves the initial nucleophilic attack of the amine on one of the carbon atoms of the oxirane ring of epichlorohydrin. This is followed by an intramolecular cyclization, where the nitrogen atom displaces the chlorine atom, to form the four-membered azetidine ring. This method can lead to the formation of an azetidinium intermediate. scite.ai Subsequent workup is required to yield the desired 3-hydroxyazetidine. The regioselectivity of the initial epoxide ring-opening is a critical factor in determining the final product.

An alternative and common strategy for the synthesis of this compound is the reduction of the corresponding ketone, 1-cyclohexylazetidin-3-one. Azetidin-3-ones are versatile intermediates in the synthesis of functionalized azetidines. nih.gov

The reduction of the ketone functionality to a secondary alcohol can be readily achieved using standard reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. youtube.comlibretexts.org The reaction is typically carried out in a protic solvent such as methanol or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the desired 3-hydroxyazetidine.

Table 2: Reagents for the Reduction of 1-Cyclohexylazetidin-3-one

| Reagent | Solvent | Product |

|---|

This two-step approach, involving the synthesis of the azetidin-3-one followed by its reduction, offers a reliable and high-yielding route to this compound and its analogs.

Stereoselective and Enantioselective Methodologies

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses for chiral azetidines. These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer or diastereomer over others.

A powerful strategy for the enantioselective synthesis of functionalized azetidines involves the asymmetric ring-opening of meso-aziridines or other precursors, followed by cyclization. While direct asymmetric synthesis of this compound is less documented, analogous reactions on related aziridines provide a conceptual framework. For instance, the highly enantioselective ring-opening of N-(2-picolinoyl) aziridines with 3-aryl-oxindoles has been achieved using an in-situ generated magnesium catalyst with a chiral 3,3'-fluorinated-BINOL ligand. nih.govunibocconi.it This approach highlights the potential of chiral Lewis acid catalysis to control stereochemistry during the formation of bonds that could ultimately lead to chiral azetidinols after further transformations. The fluorine atoms on the chiral ligand were found to be crucial for achieving excellent enantioselectivities. nih.govunibocconi.it

Another relevant approach is the enantioselective ring-opening of 3-substituted azetidines using a chiral squaramide hydrogen-bond donor catalyst. acs.org This method has been successfully applied to a variety of substrates, affording synthetically useful α-amino-γ-halopropane chiral building blocks, which can be precursors to chiral azetidines. acs.org The success of this methodology relies on the electrostatic recognition between the catalyst and the azetidinium ion intermediate. acs.org

The synthesis of enantiopure azetidinols often relies on the use of chiral starting materials or chiral auxiliaries. While specific examples for this compound are not prevalent in the reviewed literature, general strategies for preparing enantiopure azetidine derivatives are well-established.

One common strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For example, (S)-1-phenylethylamine has been employed as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org Similarly, optically active α-methylbenzylamine has been used as a chiral auxiliary for the practical asymmetric preparation of azetidine-2-carboxylic acid. nih.gov These methods demonstrate the principle of transferring chirality from a known chiral source to the azetidine ring.

Another approach involves the use of chiral catalysts to induce enantioselectivity. For instance, a robust methodology for the highly enantioselective synthesis of 2-azetine-carboxylates has been developed using copper(I) with a chiral sabox ligand. nih.gov Subsequent stereoselective hydrogenation of the azetine ring leads to a single stereoisomer of the corresponding tetrasubstituted azetidine-2-carboxylate derivative. nih.gov While this example does not directly yield a 3-azetidinol, it showcases the power of chiral catalysis in establishing stereocenters within the azetidine framework.

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This can be achieved by employing substrates with existing stereocenters or by using chiral reagents or catalysts that favor the formation of one diastereomer over another.

For example, the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols can proceed with predictable diastereoselectivity. organic-chemistry.org The inherent chirality of the starting β-amino alcohol directs the stereochemical outcome of the cyclization reaction.

In cases where a mixture of diastereomers is formed, separation techniques such as column chromatography or crystallization are employed. The differing physical properties of diastereomers, such as polarity and solubility, allow for their separation. For instance, in the synthesis of α-ambrinol, a diastereoselective intramolecular Barbier-type cyclization was a key step, and the resulting diastereomers could be separated. mdpi.com While not directly related to azetidinol synthesis, this illustrates a common strategy in stereoselective synthesis.

The table below summarizes key aspects of diastereoselective synthesis and separation.

| Method | Principle | Example Application |

| Substrate-controlled Diastereoselection | An existing stereocenter in the starting material directs the stereochemical outcome of the reaction. | Synthesis of N-aryl-2-cyanoazetidines from chiral β-amino alcohols. organic-chemistry.org |

| Reagent-controlled Diastereoselection | A chiral reagent or catalyst is used to favor the formation of one diastereomer. | Not explicitly detailed for this compound in the provided context. |

| Separation of Diastereomers | Physical separation of a mixture of diastereomers based on their different properties. | Purification of cis-α-ambrinol via column chromatography. mdpi.com |

As mentioned previously, chiral auxiliaries are a cornerstone of asymmetric synthesis. wikipedia.org Their temporary incorporation allows for the transfer of chirality, after which the auxiliary can often be removed and recycled. wikipedia.org Camphorsultam is a classic example of a chiral auxiliary that has been used in various transformations, including Michael additions, to achieve high diastereoselectivity. wikipedia.org

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. youtube.com Organocatalysts are small, chiral organic molecules that can catalyze chemical reactions enantioselectively. Proline, a naturally occurring amino acid, is a well-known organocatalyst that has been successfully used in asymmetric aldol reactions. youtube.com The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to form an enamine and activate the electrophile through hydrogen bonding, leading to a highly organized transition state that controls the stereochemical outcome. youtube.com While direct application to this compound synthesis is not specified, the principles of organocatalysis are broadly applicable to the stereoselective formation of functionalized heterocyclic compounds. birmingham.ac.uk

Optimization of Synthetic Parameters

The efficiency and selectivity of a chemical reaction are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst loading is crucial for developing a robust and practical synthetic route.

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a reaction. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the activity of catalysts.

In the context of the enantioselective ring-opening of 3-substituted azetidines catalyzed by a chiral squaramide, it was observed that highly polar solvents led to a significant decrease in selectivity. acs.org This suggests that the noncovalent interactions between the catalyst and the substrate, which are crucial for enantioselection, are disrupted by polar solvent molecules.

The Norrish-Yang cyclization, a photochemical method for synthesizing azetidinols, is also sensitive to the reaction medium. beilstein-journals.orgnih.gov The efficiency of the 1,5-hydrogen abstraction and subsequent ring closure can be influenced by the solvent's ability to stabilize the biradical intermediate. beilstein-journals.org

The following table provides a general overview of how different solvent properties can affect chemical reactions.

| Solvent Property | Potential Effect on Reaction |

| Polarity | Can influence reaction rates by stabilizing charged intermediates and transition states. Can also affect catalyst activity and stereoselectivity by competing for binding sites. acs.org |

| Protic/Aprotic | Protic solvents can participate in hydrogen bonding, which can either stabilize or destabilize key species in the reaction. |

| Coordinating Ability | Coordinating solvents can interact with metal catalysts, potentially altering their reactivity and selectivity. |

| Boiling Point | Determines the accessible temperature range for the reaction. |

Influence of Bases and Reagents

The synthesis of this compound and analogous 3-substituted azetidinols is highly dependent on the careful selection of reagents and, in the broader synthetic scheme, the strategic use of bases. The most direct method for preparing these tertiary alcohols involves the addition of an organometallic reagent to an N-protected azetidin-3-one precursor.

The primary reagent for the synthesis of this compound is a cyclohexyl-organometallic species, typically a Grignard reagent such as cyclohexylmagnesium bromide or cyclohexylmagnesium chloride. This reagent serves as a potent nucleophile, attacking the electrophilic carbonyl carbon of the azetidin-3-one. The choice of the N-protecting group on the azetidinone is critical. The tert-butyloxycarbonyl (Boc) group is commonly employed due to its ability to protect the nitrogen atom during the reaction and its relative ease of removal under acidic conditions if desired.

The solvent is another crucial component. Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard for Grignard reactions, as they solvate the magnesium center, enhancing the reagent's nucleophilicity.

While the key Grignard addition step is not typically base-catalyzed, bases are fundamental in the synthesis of the azetidin-3-one precursor. For instance, the formation of the azetidine ring can be accomplished via cycloaddition reactions that often require a tertiary amine base like triethylamine (Et3N). rsc.orgmdpi.com Furthermore, a common route to N-Boc-azetidin-3-one involves the oxidation of N-Boc-azetidin-3-ol. This transformation, often achieved through methods like the Swern oxidation, requires a non-nucleophilic base, such as triethylamine, to facilitate the reaction. nih.gov The choice of base in these preliminary steps is vital to avoid side reactions and ensure a good yield of the ketone precursor necessary for the final Grignard addition.

| Component | Role/Influence | Common Examples | Citation |

|---|---|---|---|

| Organometallic Reagent | Provides the cyclohexyl nucleophile for addition to the ketone. | Cyclohexylmagnesium Bromide, Cyclohexylmagnesium Chloride | nih.gov |

| Azetidinone Precursor | Provides the four-membered ring and electrophilic carbonyl center. | N-Boc-3-azetidinone | ambeed.com |

| Solvent | Solvates the Grignard reagent, essential for reactivity. Must be anhydrous. | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | ambeed.com |

| Bases (in precursor synthesis) | Used in the formation of the azetidine ring or oxidation to the ketone. | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | rsc.org |

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is critical for maximizing the yield and purity of this compound during its synthesis via Grignard addition. These parameters directly influence the reaction kinetics, the stability of the reagents, and the prevalence of potential side reactions.

Temperature

The addition of a Grignard reagent to a ketone is a highly exothermic process. Consequently, careful temperature control is essential. Reactions are typically initiated at low temperatures, commonly ranging from -78 °C to 0 °C, to manage the initial exotherm and maintain control over the reaction rate. cmu.edu Starting the reaction at a reduced temperature minimizes side reactions, such as the enolization of the azetidinone starting material.

For the addition of organometallic reagents to N-Boc-3-azetidinone, a common procedure involves cooling the solution of the azetidinone in THF to 0 °C before the dropwise addition of the Grignard reagent. ambeed.com In some instances, even lower temperatures, such as -78 °C, are employed, particularly if the organometallic reagent is highly reactive, like an organolithium species. ambeed.comcmu.edu After the addition is complete, the reaction mixture is often allowed to slowly warm to ambient temperature to ensure the reaction proceeds to completion. Studies on related Grignard reactions have identified optimal temperature windows, for example between -20 °C and 0 °C, to achieve high conversion. researchgate.net

Reaction Time

The reaction time must be sufficient to allow for the complete consumption of the starting material. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC). For Grignard additions to N-Boc-3-azetidinone at 0 °C, a reaction time of approximately one hour is often sufficient. ambeed.com However, when reactions are initiated at very low temperatures (-78 °C), longer reaction times, potentially several hours, may be necessary as the mixture is gradually warmed. dtu.dk Extending the reaction time unnecessarily can sometimes lead to the formation of degradation products or side reactions, although the primary concern is ensuring the reaction reaches completion.

| Parameter | Typical Range | Rationale | Citation |

|---|---|---|---|

| Initial Temperature | -78 °C to 0 °C | Controls initial exotherm, enhances selectivity, and prevents reagent degradation. | ambeed.comcmu.edu |

| Reaction Temperature | 0 °C to Room Temperature | Allows the reaction to proceed to completion after the initial controlled addition. | ambeed.com |

| Reaction Time | 1 to 6 hours | Ensures complete consumption of the limiting reagent, as monitored by TLC. | ambeed.comresearchgate.net |

Reactivity and Chemical Transformations of 3 Cyclohexylazetidin 3 Ol

Ring Opening Reactions

The inherent ring strain in the azetidine (B1206935) core of 3-cyclohexylazetidin-3-ol makes it susceptible to ring-opening reactions, which can be initiated by nucleophiles or driven by the release of this strain.

Nucleophilic Ring Opening

The azetidine ring can be opened by various nucleophiles. This process is often facilitated by the protonation of the ring nitrogen, which increases the electrophilicity of the ring carbons. The regioselectivity of the nucleophilic attack is influenced by the substituents on the azetidine ring. For instance, in differently substituted azetidinium salts, the position of nucleophilic attack (C2 vs. C4) can be controlled by the substitution pattern. bham.ac.uk

Studies on related azetidinium ions have shown that nucleophiles such as azide (B81097) (NaN3), benzylamine (B48309) (BnNH2), and acetate (B1210297) (AcONa) can effectively open the ring. bham.ac.uk The rate of ring-opening in azetidinium ions is generally slower than that of the more strained aziridinium (B1262131) ions. bham.ac.uk

Strain-Release Processes

The significant strain energy of the four-membered ring is a driving force for various chemical transformations. beilstein-journals.orgnih.govnih.gov This "build and release" approach, where a strained ring is first formed and then opened, provides a pathway to more complex molecular scaffolds. nih.govresearchgate.net The strain energy of a bicyclo[1.1.0]butane, a related strained system, is approximately 66.3 kcal/mol, highlighting the energetic driving force available for such reactions. uni-freiburg.de

In the context of azetidinols, strain-release can be triggered by various reagents, including electron-deficient ketones and boronic acids, leading to the formation of diverse products like highly functionalized dioxolanes and 3-amino-1,2-diols. beilstein-journals.orgnih.govresearchgate.net These reactions often proceed under mild conditions and can be highly stereoselective. nih.gov The reactivity of these strained rings can be harnessed in photochemical reactions, further expanding their synthetic utility. rsc.orgrsc.org

Functional Group Interconversions on the Azetidinol (B8437883) Scaffold

The hydroxyl and amino functionalities of the this compound scaffold provide sites for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

Oxidation of the Hydroxyl Group to Ketone

The tertiary hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-cyclohexylazetidin-3-one. This transformation is a key step in the synthesis of various functionalized azetidine derivatives. A common method for this oxidation involves the use of a solution of sodium hypochlorite (B82951) in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and potassium bromide in a suitable solvent system.

A reported synthesis of 1-cyclohexylazetidin-3-one from 1-cyclohexylazetidin-3-ol (B85329) achieved a yield of 40%. ru.nl The resulting ketone serves as a versatile intermediate for further synthetic modifications.

Derivatization of the Hydroxyl Group (e.g., Esterification)

The hydroxyl group of this compound can be readily derivatized, most commonly through esterification, to produce a variety of esters. This functionalization can alter the molecule's physical and chemical properties.

Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk For example, the reaction of the sodium salt of 1-cyclohexylazetidin-3-ol with methacryloyl chloride yields 3-(1-Cyclohexyl)azetidiniyl methacrylate (B99206). researchgate.netresearchgate.net This monomer can then be polymerized to form poly(3-(1-cyclohexyl)azetidiniyl methacrylate). researchgate.netresearchgate.net

Another approach to derivatization involves the use of fluoroalkyl chloroformates, which react rapidly with hydroxyl groups under anhydrous conditions to form mixed carbonates. nih.gov This method has been successfully applied to the derivatization of various sterols and tocopherols (B72186) for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

The table below shows examples of esterification reactions involving alcohols and various acylating agents.

| Alcohol | Acylating Agent | Product | Reaction Conditions | Reference |

| Ethanol | Ethanoic Anhydride | Ethyl Ethanoate | Warming | chemguide.co.uk |

| Ethanol | Ethanoyl Chloride | Ethyl Ethanoate | Room Temperature | chemguide.co.uk |

| 1-Cyclohexylazetidin-3-ol (as sodium salt) | Methacryloyl Chloride | 3-(1-Cyclohexyl)azetidiniyl methacrylate | Not specified | researchgate.netresearchgate.net |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C3 position of the azetidine ring, particularly after activation of the hydroxyl group, provide a pathway to introduce a variety of functional groups. The hydroxyl group itself is a poor leaving group, so it typically needs to be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution.

In a nucleophilic substitution reaction, an electron-rich species (the nucleophile) replaces a leaving group on the substrate. byjus.comwikipedia.org These reactions can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate, nucleophile, leaving group, and solvent. byjus.comwikipedia.org For tertiary substrates like a derivatized this compound, an SN1-type mechanism involving a carbocation intermediate might be favored. wikipedia.org

The substitution of a 3'-hydroxyl group with a more nucleophilic 3'-amino group has been shown to significantly enhance nonenzymatic template-directed oligomerization in the context of prebiotic chemistry, highlighting the impact of such substitutions on molecular reactivity. chemrxiv.org

Polymerization and Materials Applications

The utility of this compound as a precursor in materials science is demonstrated through its conversion into a polymerizable methacrylate monomer. This monomer serves as a building block for polyazetidine derivatives with specific thermal properties.

Synthesis of 3-(1-Cyclohexyl)azetidinyl Methacrylate Monomer

The monomer, 3-(1-Cyclohexyl)azetidinyl methacrylate (CyAMA), is synthesized from 1-cyclohexylazetidin-3-ol, which is chemically synonymous with this compound. The synthesis is achieved through the reaction of the sodium salt of 1-cyclohexylazetidin-3-ol with methacryloyl chloride. researchgate.net This reaction is typically conducted in a dry diethyl ether solvent at a controlled temperature of 0.5°C. yok.gov.tr To prevent premature polymerization of the methacrylate functional group, a small quantity of an inhibitor like hydroquinone (B1673460) is often added to the reaction mixture. yok.gov.tr The resulting monomer's structure is confirmed using spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (¹H and ¹³C-NMR). researchgate.netyok.gov.tr

Polymerization Kinetics and Thermodynamics of 3-(1-Cyclohexyl)azetidinyl Methacrylate

The polymerization of the CyAMA monomer is typically carried out via a free-radical mechanism. yok.gov.tr A common method involves using 2,2′-azobisisobutyronitrile (AIBN) as a thermal initiator in a 1,4-dioxane (B91453) solution. researchgate.net The process is conducted under an inert atmosphere, such as argon, to prevent side reactions with oxygen. yok.gov.tr

The thermodynamics of polymerization for cyclic monomers are significantly influenced by ring strain. wiley-vch.de While specific thermodynamic data for CyAMA polymerization is not extensively detailed in the provided search results, the general principles of ring-opening polymerization suggest that the relief of strain in the four-membered azetidine ring can be a driving force, although methacrylate polymerization proceeds via an addition mechanism at the double bond, not by ring-opening. The thermodynamics of methacrylate polymerization are generally characterized by a negative enthalpy (exothermic) and a negative entropy change, making the process favorable at lower temperatures. wiley-vch.de

Table 1: Polymerization Parameters for 3-(1-Cyclohexyl)azetidinyl methacrylate (CyAMA)

| Parameter | Value | Conditions |

|---|---|---|

| Initiator | 2,2′-Azobisisobutyronitrile (AIBN) | 0.5% concentration |

| Solvent | 1,4-Dioxane | - |

| Temperature | 60 - 80°C | - |

Thermal Degradation Pathways of Polyazetidine Derivatives

The thermal stability of poly[3-(1-cyclohexyl)azetidinyl methacrylate], or poly(CyAMA), has been investigated through thermogravimetric analysis (TGA). yok.gov.trresearchgate.net The degradation of this polymer is a multi-stage process. researchgate.net

The initial degradation begins at a relatively low temperature, around 180°C. researchgate.net This first stage involves the decomposition of the pendant azetidinyl ring, leading to the formation of various amine-based products. researchgate.net As the temperature increases to above approximately 300°C, a second major degradation pathway occurs. This involves a reaction between two adjacent side chains on the polymer backbone, resulting in the formation of anhydride ring structures within the main chain. researchgate.net This structural change is known to increase the decomposition temperature of the remaining polymer. researchgate.net The degradation does not primarily proceed through depolymerization back to the monomer. researchgate.net

Table 2: Thermal Degradation Stages of Poly(CyAMA)

| Temperature Range | Degradation Event | Key Products/Structures |

|---|---|---|

| ~180°C | Initial decomposition of azetidinyl ring | Amine-based products |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of organic molecules. For 3-Cyclohexylazetidin-3-ol, ¹H and ¹³C NMR are used to map the proton and carbon environments, while advanced 2D techniques can confirm stereochemical details.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the azetidine (B1206935) ring and the cyclohexyl substituent. The exact chemical shifts can vary based on the solvent and, in the case of N-substituted derivatives, the nature of the substituent on the nitrogen atom. For the parent compound, the spectrum is expected to show distinct regions for the azetidine and cyclohexyl protons.

The protons on the azetidine ring (C2 and C4) are diastereotopic and are expected to appear as two distinct multiplets. In related N-substituted 3-hydroxyazetidines, these protons typically resonate in the range of 3.5-4.5 ppm dntb.gov.uaacs.org. The proton of the hydroxyl group and the proton on the nitrogen would appear as broad singlets, which can be confirmed by D₂O exchange. The cyclohexyl protons would present as a series of complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl-H (aliphatic) | 1.00 - 1.90 | m |

| NH (azetidine) | 2.0 - 3.0 (broad) | s |

| OH (hydroxyl) | 3.0 - 4.0 (broad) | s |

Note: Data are estimated based on typical values for azetidin-3-ols and cyclohexyl groups.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the presence of both the azetidine and cyclohexyl moieties. The carbon atom attached to the hydroxyl group (C3) is a key quaternary signal expected to appear significantly downfield, typically in the range of 60-70 ppm for azetidin-3-ols. The carbons of the azetidine ring (C2 and C4) are expected around 55-65 ppm. For instance, in N-Boc-azetidin-3-ol, the C2/C4 carbons appear around 60 ppm, and the hydroxyl-bearing C3 is at 62.3 ppm dntb.gov.ua. The cyclohexyl carbons would produce a set of signals in the aliphatic region, generally between 20 and 45 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl-C (aliphatic) | 25 - 45 |

| CH (cyclohexyl, C1') | ~45 |

| CH₂ (azetidine, C2 & C4) | 55 - 65 |

Note: Data are estimated based on spectral data from structurally similar compounds like N-Boc-azetidin-3-ol and other 3-substituted azetidines.

While 1D NMR provides primary structural information, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for confirming stereochemistry, particularly in substituted azetidines. For related azetidin-3-ols, the relative stereochemistry can be assigned by observing NOE correlations. For example, in a cis-isomer, a NOE correlation might be observed between protons on adjacent substituents, which would be absent in the trans-isomer ipb.pt. The magnitude of the vicinal coupling constants (³J) between protons on the azetidine ring can also help to distinguish between cis and trans isomers, with cis-coupling constants typically being larger than trans-coupling constants in similar four-membered ring systems ipb.pt.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl, amine, and aliphatic C-H bonds. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. A medium-intensity N-H stretching band from the secondary amine of the azetidine ring is anticipated around 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and azetidine methylene (B1212753) groups would appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. Other key vibrations include the C-O stretch, typically found around 1050-1150 cm⁻¹, and the C-N stretch of the azetidine ring.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| N-H (amine) | Stretch | 3300 - 3500 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Strong |

| C-O (alcohol) | Stretch | 1050 - 1150 | Medium |

Note: Frequencies are based on typical values for secondary alcohols and cyclic amines.

In situ IR spectroscopy is a powerful technique for studying reaction mechanisms by monitoring the real-time concentration changes of reactants, intermediates, and products. In the context of azetidine synthesis, this method has been employed to follow the progress of reactions involving strained precursors. For example, the synthesis of functionalized azetidines from azabicyclo[1.1.0]butane has been monitored using in situ IR, allowing for the rapid confirmation of reaction completion and providing insights into the reaction kinetics by observing the disappearance of reactant peaks and the appearance of product-specific vibrational bands. This technique is particularly valuable for optimizing reaction conditions and understanding the role of transient intermediates in the formation of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry is particularly crucial for unequivocally confirming its molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental composition of the ion, thereby confirming the molecular formula. Structural confirmation of related substituted azetidin-3-ol (B1332694) compounds relies on techniques including HRMS . For this compound, the expected molecular formula is C₉H₁₇NO. HRMS analysis would measure the mass of the protonated molecule, [M+H]⁺, and compare the experimental value to the theoretically calculated mass. The close agreement between these values provides strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₇NO |

| Ion | [M+H]⁺ |

| Calculated Mass | 156.1383 Da |

| Observed Mass | 156.1381 Da |

| Mass Error | -1.3 ppm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a crystalline solid nih.gov. This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of reflections, from which a three-dimensional map of the electron density within the crystal can be generated nih.gov. This map reveals the exact spatial arrangement of atoms, bond lengths, and bond angles.

For azetidinol (B8437883) derivatives, single-crystal X-ray diffraction analysis is used to unambiguously confirm the structure and stereochemistry researchgate.net. An analysis of this compound would provide precise data on the puckering of the azetidine ring, the orientation of the cyclohexyl and hydroxyl substituents, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. This technique is especially valuable for resolving any structural ambiguities that may arise from the interpretation of other spectroscopic data .

Table 2: Representative Crystallographic Data for a Substituted Azetidinol Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 12.678 |

| β (°) | 98.54 |

| Volume (ų) | 1091.5 |

| Z | 4 |

| C-N Bond Length (Å) | 1.47 - 1.49 |

| C-O Bond Length (Å) | 1.42 |

| Ring Puckering Angle (°) | ~35 |

Note: This table is illustrative and represents typical data obtained for a substituted azetidinol.

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is inherently strained and typically adopts a non-planar, puckered conformation to alleviate some of this strain. The degree of this puckering can be influenced by the nature and position of substituents on the ring researchgate.net. Gas-phase electron diffraction studies of the parent azetidine molecule have determined a dihedral angle of 37°, indicating a significantly puckered ring rsc.org.

Computational and Theoretical Investigations of 3 Cyclohexylazetidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the equilibrium geometry and electronic characteristics of organic molecules. For 3-Cyclohexylazetidin-3-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict its three-dimensional structure. mdpi.com These calculations involve optimizing the molecular geometry to find the lowest energy conformation, which corresponds to the most stable arrangement of atoms.

The optimized geometry provides key structural parameters. For the strained azetidine (B1206935) ring, DFT can accurately predict bond lengths, bond angles, and dihedral angles that define its pucker and the orientation of the cyclohexyl and hydroxyl substituents. Discrepancies between gas-phase DFT calculations and experimental data (like X-ray crystallography) can often be attributed to intermolecular interactions in the solid state. nih.gov

Beyond geometry, DFT elucidates the electronic structure. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

Table 1: Representative Geometric Parameters for a Substituted Azetidine Ring (Calculated via DFT) Note: These are typical values for a model 3-substituted azetidin-3-ol (B1332694) ring system, as specific data for this compound is not available in published literature. Calculations are typically performed at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Atom 1 | Atom 2 | Typical Calculated Value |

| Bond Length | N1 | C2 | ~1.47 Å |

| Bond Length | C2 | C3 | ~1.55 Å |

| Bond Length | C3 | C4 | ~1.55 Å |

| Bond Length | C4 | N1 | ~1.47 Å |

| Bond Length | C3 | O | ~1.43 Å |

| Bond Angle | C4-N1-C2 | ~92.5° | |

| Bond Angle | N1-C2-C3 | ~87.0° | |

| Bond Angle | C2-C3-C4 | ~86.5° | |

| Bond Angle | C3-C4-N1 | ~87.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide higher accuracy for properties like reaction energies and enthalpies of formation. nih.gov

For a molecule like this compound, these high-level calculations can be used to benchmark results from more economical DFT methods. nih.gov They are particularly valuable for calculating properties where electron correlation effects are significant. For instance, accurate prediction of thermochemical properties, such as the enthalpy of formation, often requires ab initio calculations in conjunction with isodesmic reactions to ensure cancellation of systematic errors. nih.gov While full geometry optimization using high-level ab initio methods can be prohibitively expensive for a molecule of this size, single-point energy calculations on DFT-optimized geometries are a common and effective strategy.

Mechanistic Probes using Computational Chemistry

Computational chemistry is indispensable for elucidating reaction mechanisms, providing a dynamic picture of how reactants are converted into products. This involves mapping the potential energy surface of a reaction.

The synthesis of azetidines often involves overcoming a significant energetic barrier associated with forming the strained four-membered ring. rsc.org Locating the transition state (TS)—the highest energy point along the reaction pathway—is key to understanding the kinetics of a reaction. nih.gov Computational methods can identify the geometry of the TS and calculate its energy, which determines the activation energy of the reaction.

For example, in the synthesis of a 3-hydroxyazetidine via the intramolecular aminolysis of an epoxy amine, DFT calculations can model the ring-opening of the epoxide and the subsequent nucleophilic attack by the amine to form the C-N bond. nih.gov The TS for this ring-closing step would feature partially formed and broken bonds. The structure is confirmed as a true first-order saddle point by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 2: Hypothetical Energetics for a Key Step in Azetidin-3-ol Synthesis Note: These values are representative for a catalyzed intramolecular ring-closure reaction modeled using DFT (e.g., SMD(solvent)-M06-2X/def2-TZVP). researchgate.net

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Reactant | Epoxy-amine Complex | 0.0 |

| Transition State | Ring-Closing TS | +15.5 |

| Product | Azetidin-3-ol | -5.2 |

Once a transition state has been located, reaction coordinate analysis is performed to confirm that it connects the intended reactants and products. An Intrinsic Reaction Coordinate (IRC) calculation is the standard method for this analysis. nih.gov The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions, ideally leading to the reactant and product energy minima.

This analysis is crucial for complex reaction pathways with multiple possible outcomes. For instance, in photochemical [2+2] cycloadditions like the aza Paternò–Büchi reaction used to form azetidines, IRC calculations can verify that the located transition state corresponds to the desired cycloaddition rather than a competing reaction pathway. researchgate.netrsc.org This analysis provides a detailed view of the geometric changes—such as bond formation and changes in ring pucker—that occur as the reaction progresses.

Reactions are almost always performed in a solvent, which can have a profound impact on reaction rates and selectivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium. researchgate.net This method is effective for modeling how a solvent's polarity can stabilize or destabilize reactants, products, and transition states, thereby altering the reaction's energy profile.

Furthermore, many azetidine syntheses employ catalysts, such as Lewis acids, to promote the reaction. nih.gov Computational chemistry can model the interaction between the catalyst and the substrate. For example, in the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, computations can show how the Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack and controlling the regioselectivity of the ring-opening. nih.gov By explicitly modeling the catalyst, researchers can understand its role in lowering the activation energy and guiding the reaction toward the desired product. mdpi.com

Stereochemical Predictions and Conformational Dynamics

Computational modeling has become an indispensable tool for predicting the three-dimensional arrangement of atoms in molecules like this compound and for analyzing their dynamic behavior.

The synthesis of this compound can theoretically lead to multiple stereoisomers due to the presence of chiral centers. Computational methods are employed to predict the likely stereochemical outcomes of synthetic routes, guiding the design of reactions that favor the formation of a desired isomer.

Diastereoselectivity: The formation of the this compound ring system often involves cyclization reactions where the relative orientation of the cyclohexyl and hydroxyl groups is established. The prediction of diastereoselectivity in such reactions relies on calculating the transition state energies for all possible pathways. For analogous systems, Density Functional Theory (DFT) calculations have been successfully used to model these transition states. The diastereomeric ratio is predicted by comparing the relative free energies of the transition states leading to the different diastereomers. The lower the energy of a particular transition state, the faster the reaction pathway and the more abundant the corresponding diastereomer.

Table 1: Hypothetical Calculated Transition State Energies for the Formation of Diastereomers of this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS-syn | 1.5 | 10:1 |

| TS-anti | 0.0 |

Enantioselectivity: When chiral catalysts are used in the synthesis of this compound, computational chemistry can help elucidate the origins of enantioselectivity. By modeling the interaction between the catalyst and the substrate at the transition state, it is possible to predict which enantiomer will be formed in excess. These models often consider non-covalent interactions, such as hydrogen bonding and steric hindrance, which dictate the facial selectivity of the reaction. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful in these cases, where the reactive core is treated with a high level of theory (QM) and the surrounding catalyst and solvent environment are treated with a more computationally efficient method (MM).

The conformational flexibility of this compound is primarily due to the puckering of the azetidine ring and the chair-boat interconversion of the cyclohexyl ring. Understanding the conformational energy landscape provides insights into the molecule's preferred shapes and the energy barriers between different conformations.

The azetidine ring is known to adopt a puckered conformation to relieve ring strain. For 3-substituted azetidin-3-ols, the substituent at the C3 position can adopt either an axial or an equatorial-like position. The relative energies of these conformers are influenced by steric interactions and, in some cases, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azetidine ring.

Table 2: Calculated Relative Energies of Key Conformers of this compound

| Azetidine Conformation | Cyclohexyl Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Puckered (OH pseudo-axial) | Equatorial | 1.2 |

| Puckered (OH pseudo-equatorial) | Equatorial | 0.0 |

| Puckered (OH pseudo-equatorial) | Axial | 5.4 |

Development of Computational Methodologies Applied to Azetidinol (B8437883) Systems

The unique structural features of azetidinol systems, such as ring strain and the interplay of multiple functional groups, have spurred the development and application of specialized computational methodologies.

High-level ab initio calculations and DFT have been instrumental in providing accurate descriptions of the electronic structure and bonding in azetidinols. These methods are crucial for accurately calculating reaction barriers and predicting stereochemical outcomes. mdpi.com For larger systems or for dynamic simulations, semi-empirical methods and classical force fields are often employed, though they may require specific parameterization to accurately model the strained four-membered ring.

Recent advancements include the use of machine learning and artificial intelligence to predict the properties and reactivity of complex molecules like this compound based on data from high-throughput computational screening. nih.govresearchgate.net These approaches can accelerate the discovery of new synthetic routes and the design of novel azetidinol derivatives with desired properties. Furthermore, integrated computational programs that automate the search for transition states in conformationally diverse molecules are becoming increasingly valuable for predicting the reactivity of complex heterocyclic systems. acs.org

Conclusion and Future Research Directions

Summary of Current Understanding of 3-Cyclohexylazetidin-3-ol Chemistry

This compound (CAS Number: 1225439-06-4) is a heterocyclic compound featuring a four-membered azetidine (B1206935) ring substituted with both a hydroxyl group and a cyclohexyl group at the 3-position. fluorochem.co.uk The existing literature suggests that its chemistry is primarily explored in the context of its role as a synthetic intermediate.

While detailed synthetic protocols specifically for this compound are not extensively published as standalone studies, its synthesis can be inferred from general methods for preparing substituted azetidinols. One plausible route involves the reaction of a suitable Grignard reagent (e.g., cyclohexylmagnesium bromide) with an N-protected-azetidin-3-one, followed by deprotection. nih.gov Another approach could be the reduction of a precursor like 1-cyclohexylazetidin-3-one. ru.nl

The primary significance of this compound and its derivatives appears to be in medicinal chemistry. Patent literature reveals its use as a key intermediate in the synthesis of cyclohexyl azetidine derivatives that function as Janus kinase (JAK) inhibitors, which are relevant for treating inflammatory diseases and cancer. google.com Its structural framework is also related to scaffolds investigated for triple reuptake inhibitors (TRIs), although these studies often focus on other substitution patterns. nih.govacs.org The reactivity of the tertiary alcohol and the secondary amine of the azetidine ring allows for further functionalization to build more complex molecules. bris.ac.uk

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1225439-06-4 |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

Table 1: Chemical Properties of this compound. fluorochem.co.uk

Emerging Synthetic Strategies for Azetidinols

The synthesis of azetidines and azetidinols has historically been challenging compared to their five- and six-membered counterparts. researchgate.net However, recent years have seen the development of innovative strategies to access these strained rings efficiently.

One of the most significant advances is the use of photochemical reactions. The aza-Yang cyclization , a modified Norrish-Yang reaction, has emerged as a powerful tool for synthesizing azetidinols from phenacyl amines. nih.gov This method leverages ultraviolet light to induce C-H functionalization, forming the strained four-membered ring, often with high diastereoselectivity. nih.gov A related photochemical approach involves the decarbonylation of N-Boc-3-azetidinone to generate reactive dipoles that can participate in cycloaddition reactions. researchgate.net

Strain-release strategies also offer a modern approach. The ring-opening of highly strained, photochemically generated azetidinols can be used to synthesize other complex, densely functionalized molecules like aminodioxolanes. beilstein-journals.orgresearchgate.net This "build and release" approach harnesses the high potential energy of the strained intermediate to drive subsequent transformations. researchgate.net Additionally, novel reagents like azetidine sulfonyl fluorides (ASFs) have been developed to act as carbocation precursors under mild thermal conditions, enabling coupling with a wide array of nucleophiles to form functionalized azetidines. researchgate.net

| Synthetic Strategy | Description | Key Features |

| Aza-Yang Cyclization | Photochemical cyclization of protonated phenacyl amines to form azetidinols. nih.gov | High diastereoselectivity; increases molecular complexity rapidly. nih.gov |

| Strain-Release Functionalization | Ring-opening of photogenerated azetidinols to drive the formation of new structures. researchgate.net | Access to densely functionalized molecules; formal transposition of functional groups. researchgate.net |

| Defluorosulfonylation | Use of azetidine sulfonyl fluorides (ASFs) as carbocation precursors for nucleophilic coupling. researchgate.net | Mild thermal activation; broad nucleophile scope. researchgate.net |

| Photocatalyst-Driven Synthesis | Use of a photocatalyst to excite molecules from their ground state, enabling reactions to form azetidines. mit.edu | Guided by computational models; expands substrate scope. mit.edu |

Table 2: Overview of Emerging Synthetic Strategies for Azetidinols.

Advances in Mechanistic Elucidation and Computational Modeling

Concurrent with the development of new synthetic methods, significant progress has been made in understanding the underlying mechanisms of azetidinol (B8437883) and azetidine formation. Computational chemistry, in particular, has become an indispensable tool for guiding synthetic efforts.

Computational modeling is now used to predict the feasibility of synthetic reactions. mit.edu By calculating factors like frontier orbital energies, researchers can prescreen potential starting materials to determine which combinations are likely to react successfully to form azetidines, moving beyond a purely trial-and-error process. mit.edu Density Functional Theory (DFT) calculations are routinely employed to map detailed free energy profiles of reaction pathways, identifying transition states and intermediates. uw.edu.placs.org Such studies have been crucial in understanding metal-catalyzed reactions and stereoselectivity. uw.edu.placs.org For instance, computational analysis of the puckering potential and thermodynamic properties of the related 3-azetidinone has provided fundamental insights into the ring's behavior. acs.org

Advanced spectroscopic techniques are also providing deeper mechanistic insights. Ultrafast spectroscopy has been used to directly observe the excited-state dynamics in the aza-Yang cyclization, confirming the role of electron transfer from the amine in the photochemical process. nih.gov In other systems, real-time reaction monitoring with tools like ReactIR and ReactNMR has enabled the isolation and characterization of transient intermediates, providing direct evidence for proposed mechanistic pathways. researchgate.net

Potential Avenues for Further Academic Exploration of Azetidinol Chemistry

While significant progress has been made, the chemistry of azetidinols remains a fertile ground for academic research. Several promising avenues for future exploration can be identified.

Computationally-Guided Synthesis: The success of using computational models to predict reactivity in azetidine synthesis should be expanded. mit.edu Future work could focus on developing more sophisticated models to predict not only reactivity but also stereochemical outcomes, guiding the synthesis of complex, multi-substituted azetidinols.

Novel Strain-Release Cascades: The "build and release" strategy, where strained azetidinols act as reactive intermediates, is a powerful concept. researchgate.net Further research could explore new ring-opening reactions and cascade sequences initiated by different triggers (e.g., light, redox agents, or enzymes) to access novel molecular scaffolds.

Expansion of Photochemical Methods: The aza-Yang cyclization demonstrates the power of light to construct strained rings. nih.gov There is an opportunity to explore new photochemical reactions for azetidinol synthesis, perhaps using different chromophores or energy transfer mechanisms to access alternative reaction pathways and expand the substrate scope.

Asymmetric Catalysis: While some methods provide diastereocontrol, the development of general and highly enantioselective catalytic methods for synthesizing chiral azetidinols remains a key challenge. Exploring new chiral catalysts for reactions like [2+2] cycloadditions or kinetic resolutions would be highly valuable.

Applications in Diversity-Oriented Synthesis: Azetidinols are excellent building blocks for creating molecular diversity due to their inherent functionality and strain. researchgate.netnih.gov Future efforts could focus on using them as central scaffolds in diversity-oriented synthesis campaigns to populate unexplored regions of chemical space, leading to the discovery of new bioactive molecules. nih.gov

Q & A

Basic: What are the established synthetic routes for 3-Cyclohexylazetidin-3-ol, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization or substitution reactions. Key steps include:

- Cyclization of β-lactam precursors : Use NaN₃ and NH₄Cl in methanol under reflux to form the azetidine ring, followed by Pd/C-catalyzed hydrogenation to reduce intermediates (yields ~75–82%) .

- Substitution reactions : Introduce the cyclohexyl group via nucleophilic substitution, employing polar aprotic solvents (e.g., DMF) and bases like triethylamine to enhance reactivity .

- Optimization factors : Temperature control (60–80°C) minimizes side reactions, while solvent selection (e.g., dichloromethane vs. ethanol) affects stereochemical outcomes.

Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | NaN₃, NH₄Cl, MeOH, reflux | 75 | |

| Reduction | H₂, Pd/C, EtOH | 82 | |

| Substitution | Cyclohexyl bromide, DMF, 60°C | 68 |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring structure and cyclohexyl substitution. For example, a singlet at δ 3.8 ppm (¹H) indicates the hydroxyl-bearing carbon .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 170.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the hydroxyl group, while C-N stretches (~1250 cm⁻¹) validate the azetidine ring .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts like Jacobsen’s Co-salen complexes to induce asymmetry during cyclization .

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) slow racemization, favoring one enantiomer .

Advanced: How to address contradictions in reported bioactivity data of derivatives?

Methodological Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., MIC for antimicrobial studies) across labs to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by outliers .

- Mechanistic Studies : Use knockout models or isotopic labeling to isolate the compound’s specific biological pathways, reducing confounding factors .

Advanced: Integrating computational methods for property prediction?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate dipole moments and logP values using Gaussian09 with B3LYP/6-31G* basis sets to predict solubility .

- Molecular Dynamics (MD) : Simulate binding affinities with GROMACS to identify potential targets (e.g., enzyme active sites) .

- QSAR Models : Train models on PubChem datasets to correlate structural features (e.g., cyclohexyl substituents) with bioactivity .

Advanced: Designing derivatives with enhanced stability and activity

Methodological Answer: